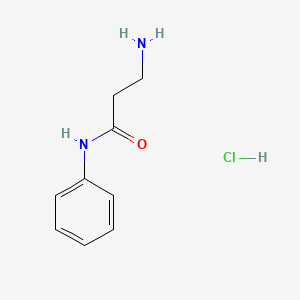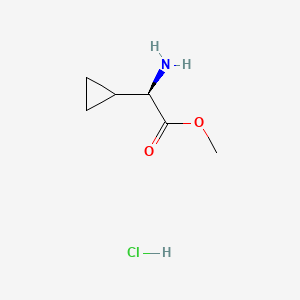
3-Amino-N-phenylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O . It is also known by other names such as 3-amino-N-phenylpropanamide and N1-PHENYL-BETA-ALANINAMIDE .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-phenylpropanamide hydrochloride consists of a phenyl group (C6H5-) attached to a propanamide group (CH2CH2CONH2) with an additional amino group (NH2) on the third carbon . The InChI code for this compound is 1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-N-phenylpropanamide hydrochloride is approximately 164.20 g/mol . It has a computed XLogP3 value of 0.7, indicating its relative lipophilicity . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Synthesis and Compound Development
One-Pot Synthesis Methodology : Li et al. (2013) developed a convenient one-pot synthesis of enantiopure derivatives related to 3-Amino-N-phenylpropanamide. This synthesis involves amide formation and protection by Vilsmeier reagent, demonstrating an application in organic chemistry synthesis (Li, Shang, Cheng, & Zhao, 2013).
Designing Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives related to 3-Amino-N-phenylpropanamide, evaluating their cytotoxicity against human cancer cell lines. This illustrates its potential in medicinal chemistry, particularly in cancer research (Kumar et al., 2009).
Antitumor Activity : Isakhanyan et al. (2016) reported on the antitumor activity of tertiary aminoalkanol hydrochlorides, which is related to 3-Amino-N-phenylpropanamide. This research again highlights its relevance in the development of potential anticancer drugs (Isakhanyan et al., 2016).
Pharmacology and Drug Development
Immunosuppressive Agents : Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols, demonstrating their immunosuppressive effect, which could be relevant for organ transplantation. The study highlights an application in immunopharmacology (Kiuchi et al., 2000).
Antibacterial Activity : Rostamizadeh et al. (2013) synthesized derivatives and studied their antibacterial activity, showing the potential application in antimicrobial research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Molecular and Chemical Studies
Biosynthesis and Regulation : Deng and Lu (2017) focused on phenylpropanoids, discussing their biosynthesis and regulation in plants. This study is significant for understanding the molecular pathways and regulatory mechanisms in plant biochemistry (Deng & Lu, 2017).
Spectroscopic Characterization : Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, including spectroscopic studies. This research demonstrates the compound's application in forensic toxicology (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Novel Synthesis and Chemical Properties
Novel Synthesis Approaches : Mohammadi et al. (2017) described a novel synthesis of pyrrole-2-carboxamides, demonstrating innovative chemical synthesis methods (Mohammadi, Khorrami, Ghorbani, & Dušek, 2017).
Chemoselective Reactions : Hajji et al. (2002) studied the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. This research contributes to the understanding of chemical reactivity and selectivity (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).
Physico-Chemical Properties : Tengler et al. (2013) synthesized new derivatives and determined their physico-chemical properties. This study is important for understanding the chemical properties and potential applications of these compounds (Tengler, Kapustíková, Stropnický, Mokrý, Oravec, Csöllei, & Jampílek, 2013).
Enzyme Substrate Utilization : Tait et al. (2015) proposed a method for detecting pathogenic bacteria using 3-amino-N-phenylpropanamide as an enzyme substrate. This application in microbiology highlights the compound's versatility in biosensing (Tait, Stanforth, Reed, Perry, & Dean, 2015).
Eigenschaften
IUPAC Name |
3-amino-N-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMIMACTZNZBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679641 |
Source


|
| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-phenylpropanamide hydrochloride | |
CAS RN |
115022-95-2 |
Source


|
| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)


![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)




